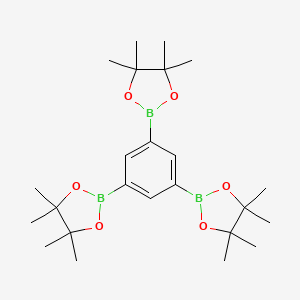
1,3,5-三(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯
描述
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a useful research compound. Its molecular formula is C24H39B3O6 and its molecular weight is 456 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联反应
该化合物广泛应用于铃木-宫浦交叉偶联反应 ,该反应对于有机合成中形成碳-碳键至关重要。该化合物的硼酸酯基团在钯催化剂存在下与芳基卤化物反应形成联芳基化合物。该反应在制药行业中对于各种药物分子的合成具有重要意义。
析氢反应 (HER) 催化剂
研究人员利用该化合物制备了二维共价有机框架 (COF) 。当该 COF 沉积在金电极上时,它能显著增强析氢反应 (HER) 活性,与裸金相比,其效率可能提高三倍。该应用对于开发高效、可持续的氢燃料生产技术至关重要。
有机光伏
该化合物在合成扭曲的苝二酰亚胺 (PDI) 基多聚体 中用作芳香连接体。这些多聚体由于其良好的电子性质,在有机光伏中具有潜在应用,为更高效的太阳能转换提供了途径。
共轭聚苯并噻二唑
通过铃木-宫浦交叉偶联缩聚反应,该化合物可用于制备共轭聚苯并噻二唑 。这些聚合物由于其热稳定性和半导体性质,在光电器件方面具有良好的性能。
共轭微孔聚合物 (CMP) 纳米粒子的合成
1,3,5-苯三硼酸三(频哪醇)酯作为交联剂,用于合成共轭微孔聚合物 (CMP) 纳米粒子 。这些纳米粒子具有多种应用,包括气体储存、催化以及作为电子器件中的组成部分。
硼化反应
该化合物参与烷基苯的苄基 C-H 键的硼化反应 。在钯催化剂存在下,它形成频哪醇苄基硼酸酯,这是有机合成和药物化学中的关键中间体。
炔烃和烯烃的硼氢化反应
它用于烷基或芳基炔烃和烯烃的硼氢化反应 ,该过程将硼加成到碳-碳多重键上。该反应对于将硼引入分子中很重要,然后可以进一步转化为各种官能团。
亚磺酰胺衍生物的制备
该化合物可以与二乙氨基硫三氟化物 (DAST) 和苯基三氟硼酸钾反应制备亚磺酰胺衍生物 。这些衍生物由于其生物活性,在药物和农药的合成中具有重要价值。
属性
IUPAC Name |
2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLBYNBPONPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718345 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365564-05-2 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Phenyltriboronic acid, tris(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of the uranium-sorbing material?
A: 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene serves as a crucial building block in the synthesis of the conjugated microporous polymer (CMP) designed for uranium sorption. It undergoes a Suzuki coupling reaction with 2,7-dibromo-9,9′-bis(diethyl propylphosphonate)fluorene. This reaction forms the backbone of the CMP-EP material, which possesses the desired porosity and incorporates the ethylphosphate ligands responsible for binding uranium ions [].
Q2: How does the structure of the resulting CMP-EP material contribute to its uranium sorption capabilities?
A: The Suzuki coupling reaction results in a CMP-EP material with a high surface area due to its microporous structure []. This high surface area provides ample binding sites for uranium. Furthermore, the incorporation of ethylphosphate ligands within the CMP-EP structure is key to its selectivity. These ligands exhibit a strong affinity for uranium(VI) ions, even in the highly acidic environment of HLWs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



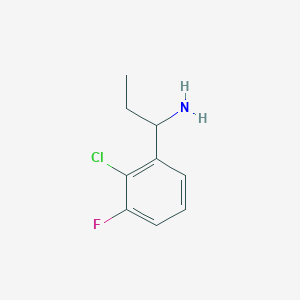
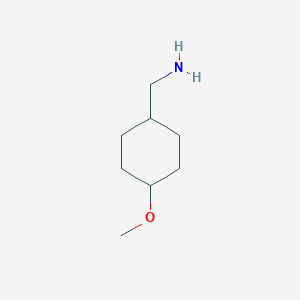
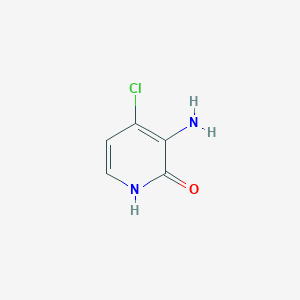
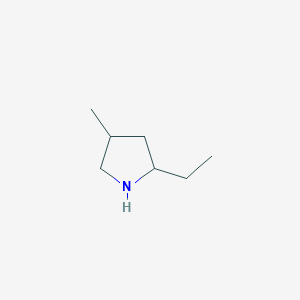
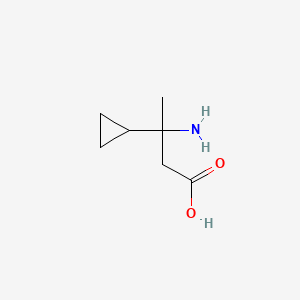
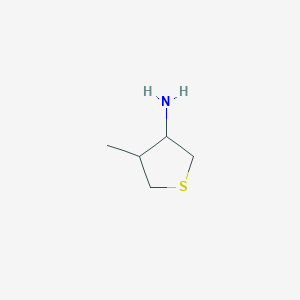

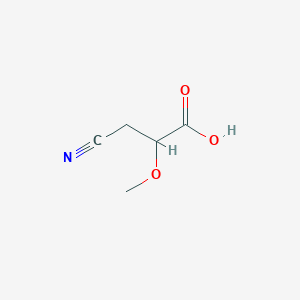
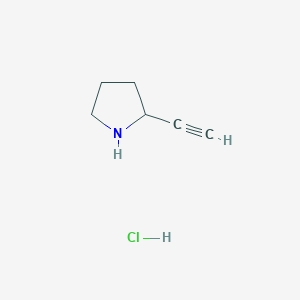
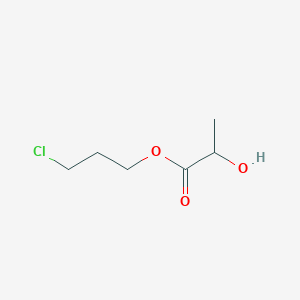
![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)


